molecular formula C16H12N2OS B7481085 N-[4-(1,3-thiazol-2-yl)phenyl]benzamide

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide

货号 B7481085
分子量: 280.3 g/mol
InChI 键: SQSLKWRPZQAAGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells.

作用机制

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide works by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the activation and proliferation of B-cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.

实验室实验的优点和局限性

One of the main advantages of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide as a potential cancer therapy. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes. Another area of research is the combination of this compound with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, there is ongoing research to develop more potent and selective BTK inhibitors, which could further improve the efficacy and safety of this class of drugs.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. While there are limitations to its use, such as its relatively short half-life, there are several future directions for the development of this compound as a potential cancer therapy. With further research, this compound may offer a new treatment option for patients with B-cell malignancies and other types of cancer.

合成方法

The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of the product, making it suitable for large-scale production.

科学研究应用

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide has been extensively studied for its potential in treating various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of solid tumors such as ovarian cancer and triple-negative breast cancer.

属性

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-17-10-11-20-16/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSLKWRPZQAAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。